N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that features a unique combination of bifuran and benzo[c][1,2,5]thiadiazole moieties
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
It’s known that btz-based compounds have been used as photocatalysts, enabling organic transformations .
Pharmacokinetics
The btz motif has been researched for photocatalytic applications, suggesting that light can influence its bioavailability .
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran unit can be synthesized through the oxidative coupling of furan derivatives. Common reagents for this step include iron(III) chloride or palladium catalysts under controlled conditions.
Synthesis of Benzo[c][1,2,5]thiadiazole: This core structure is often prepared via cyclization reactions involving ortho-diamines and sulfur sources such as sulfur dichloride or thionyl chloride.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the benzo[c][1,2,5]thiadiazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Batch Processing: Utilizing large reactors to perform each step sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole core can be reduced to amines using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has diverse applications in scientific research:
Organic Electronics: Used as a building block in organic semiconductors and light-emitting diodes (LEDs) due to its electron-donating and accepting properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent, leveraging the thiadiazole moiety’s ability to interact with biological targets.
Materials Science: Employed in the development of novel materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives: Compounds like 4,7-diphenylbenzo[c][1,2,5]thiadiazole are used in similar applications but may differ in their electronic properties.
Bifuran Derivatives: Compounds containing bifuran units are also explored for their electronic and photophysical properties.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its combination of bifuran and benzo[c][1,2,5]thiadiazole moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electron transfer and light absorption/emission.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c19-24(20,14-5-1-3-11-15(14)18-23-17-11)16-9-10-6-7-13(22-10)12-4-2-8-21-12/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLKTRMPYWXWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.